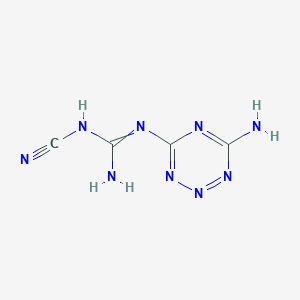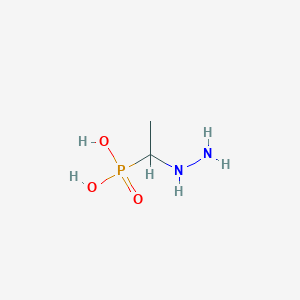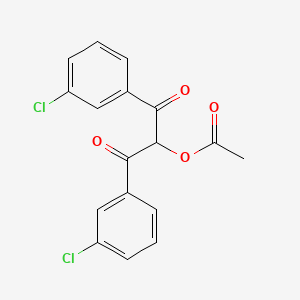
(6E)-2,8,12-Trimethyl-N-phenyltridec-8-en-6-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6E)-2,8,12-Trimethyl-N-phenyltridec-8-en-6-imine is an organic compound characterized by its unique structure, which includes a phenyl group attached to a tridecene backbone with three methyl groups and an imine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-2,8,12-Trimethyl-N-phenyltridec-8-en-6-imine typically involves the following steps:
Formation of the Tridecene Backbone: This can be achieved through a series of reactions starting from simpler alkenes or alkynes. Common methods include the Wittig reaction or the use of Grignard reagents.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.
Formation of the Imine Group: The imine group is formed by the condensation of an amine with an aldehyde or ketone. In this case, N-phenylamine is reacted with the appropriate aldehyde or ketone under acidic or basic conditions to form the imine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
(6E)-2,8,12-Trimethyl-N-phenyltridec-8-en-6-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products
Oxidation: Corresponding oxides or ketones
Reduction: Amines or alcohols
Substitution: Nitro, sulfonyl, or halogenated derivatives
Applications De Recherche Scientifique
(6E)-2,8,12-Trimethyl-N-phenyltridec-8-en-6-imine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of (6E)-2,8,12-Trimethyl-N-phenyltridec-8-en-6-imine involves its interaction with specific molecular targets and pathways. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the phenyl group may interact with hydrophobic pockets in target molecules, enhancing binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6E)-2,8,12-Trimethyltridec-8-en-6-imine: Lacks the phenyl group, resulting in different chemical properties and reactivity.
N-phenyltridec-8-en-6-imine: Similar structure but without the methyl groups, affecting its steric and electronic properties.
Uniqueness
(6E)-2,8,12-Trimethyl-N-phenyltridec-8-en-6-imine is unique due to the combination of its tridecene backbone, phenyl group, and imine functionality. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
61286-69-9 |
|---|---|
Formule moléculaire |
C22H35N |
Poids moléculaire |
313.5 g/mol |
Nom IUPAC |
2,8,12-trimethyl-N-phenyltridec-8-en-6-imine |
InChI |
InChI=1S/C22H35N/c1-18(2)11-9-13-20(5)17-22(16-10-12-19(3)4)23-21-14-7-6-8-15-21/h6-8,13-15,18-19H,9-12,16-17H2,1-5H3 |
Clé InChI |
YZQMYEBKUZFHAG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(=NC1=CC=CC=C1)CC(=CCCC(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1E)-N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylpropan-1-imine](/img/structure/B14597546.png)

![1,4-Diphenyl-1h-pyrido[2,3-b]indole](/img/structure/B14597557.png)



![4-{[3-(Dodecylamino)propyl]amino}butanoic acid](/img/structure/B14597576.png)
![Oxalic acid--1-[2-(2,4-dichlorophenyl)hexyl]-1H-imidazole (1/1)](/img/structure/B14597577.png)


![4-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14597586.png)
![2-[(Octa-1,3-dien-1-yl)oxy]ethan-1-ol](/img/structure/B14597590.png)
